molecular formula C21H14ClN3O5S2 B14955789 [(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B14955789
M. Wt: 487.9 g/mol
InChI Key: CTMHTCOKKKECOJ-DHDCSXOGSA-N
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Description

[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a thiazolidinone ring, and a chlorophenoxy group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin core, followed by the introduction of the chlorophenoxy group and the thiazolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:

    2-(2-chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide: Shares the chlorophenoxy group but differs in the core structure.

    Pinacol boronic esters: Used in organic synthesis but have different functional groups and reactivity.

Biological Activity

The compound [(5Z)-5-{[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid represents a unique structure with potential biological activities. This article delves into its biological properties, including its mechanism of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological activities.
  • Thiazolidin and thioxo groups : These contribute to the compound's reactivity and potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, preliminary studies have shown that derivatives of pyrido-pyrimidines possess anti-lipid peroxidation properties, which are crucial in mitigating oxidative stress in cells .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in inflammatory pathways. For example, it may inhibit lipoxygenases (LOX), which are implicated in the metabolism of arachidonic acid and play a role in inflammation . In vitro assays have demonstrated varying degrees of inhibition against soybean lipoxygenase, with some derivatives showing promising IC50 values .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of pyrido-pyrimidine derivatives, compounds were tested using the 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) protocol. The results indicated that certain derivatives exhibited over 90% inhibition of lipid peroxidation at concentrations around 100 µM .

Compound% Inhibition at 100 µM
Compound A98.1%
Compound B93.1%
Compound C91.7%

Study 2: Lipoxygenase Inhibition

Another investigation focused on the inhibitory effects on soybean lipoxygenase. The results revealed that while some compounds showed low inhibition rates (e.g., 28% for a specific derivative), others demonstrated more potent activity with IC50 values indicating effective inhibition at lower concentrations .

CompoundIC50 (µM)
Compound D55
Compound E27

Implications for Therapeutic Applications

The biological activities observed suggest that this compound may have potential therapeutic applications in treating conditions associated with oxidative stress and inflammation. Its unique structural features could be leveraged to design more potent derivatives targeting specific pathways involved in these diseases.

Properties

Molecular Formula

C21H14ClN3O5S2

Molecular Weight

487.9 g/mol

IUPAC Name

2-[(5Z)-5-[[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H14ClN3O5S2/c1-11-5-4-8-24-17(11)23-18(30-14-7-3-2-6-13(14)22)12(19(24)28)9-15-20(29)25(10-16(26)27)21(31)32-15/h2-9H,10H2,1H3,(H,26,27)/b15-9-

InChI Key

CTMHTCOKKKECOJ-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=CC=C4Cl

Origin of Product

United States

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